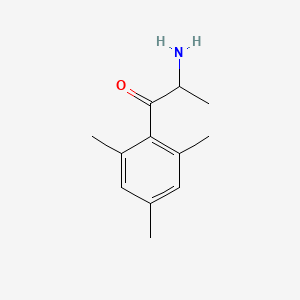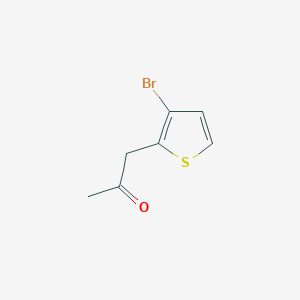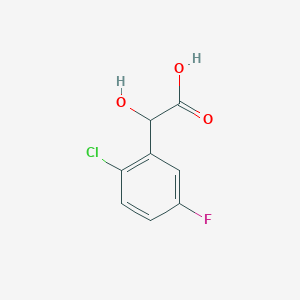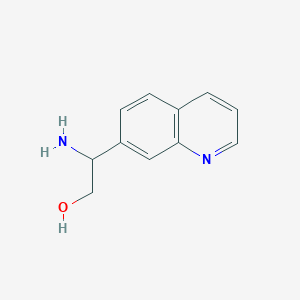![molecular formula C10H13BO4 B13600211 [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxycarbonyl and dimethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with methyl chloroformate under suitable conditions. The reaction is usually carried out in an inert atmosphere, using basic conditions and an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
化学反応の分析
Types of Reactions
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used, often in aqueous or organic solvents.
Major Products Formed
科学的研究の応用
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst or ligand in various chemical reactions.
Material Science: It is used in the development of new materials with specific properties.
Biological Applications: It is explored for its potential in drug delivery and as a sensor for detecting biological molecules.
作用機序
The mechanism of action of [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .
類似化合物との比較
Similar Compounds
[3-Methoxycarbonylphenyl]boronic acid: Similar in structure but lacks the dimethyl groups.
[3,5-Bis(methoxycarbonyl)phenyl]boronic acid: Contains two methoxycarbonyl groups instead of one.
[3-Methoxycarbonyl-5-nitrophenyl]boronic acid: Contains a nitro group, which alters its reactivity and applications.
Uniqueness
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is unique due to the presence of both methoxycarbonyl and dimethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specific organic molecules and materials.
特性
分子式 |
C10H13BO4 |
|---|---|
分子量 |
208.02 g/mol |
IUPAC名 |
(3-methoxycarbonyl-2,4-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-6-4-5-8(11(13)14)7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3 |
InChIキー |
NHISKKAZMUCEDE-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1)C)C(=O)OC)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)








